molecular formula C22H25BrP+ B12824697 Butyl(triphenyl)phosphanium;hydrobromide

Butyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12824697
M. Wt: 400.3 g/mol
InChI Key: IKWKJIWDLVYZIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl)Triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C and stirred until the reaction is complete . The product is then purified by recrystallization from solvents such as chloroform or methanol .

Industrial Production Methods

In industrial settings, the production of (1-Butyl)Triphenylphosphonium Bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and packaged in various sizes ranging from small laboratory-scale quantities to large industrial-scale batches .

Chemical Reactions Analysis

Types of Reactions

(1-Butyl)Triphenylphosphonium Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Butyl)Triphenylphosphonium Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. In biological systems, it targets tubulin polymerization, inhibiting cell division and exhibiting antimitotic properties . The compound also affects the mitochondrial carnitine system, influencing energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound used in similar catalytic applications.

    Tetramethylphosphonium Bromide: Another phosphonium salt with different alkyl groups.

    Triphenylphosphine Oxide: The oxidized form of triphenylphosphine.

Uniqueness

(1-Butyl)Triphenylphosphonium Bromide is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity. Its ability to act as a phase transfer catalyst and its applications in inhibiting tubulin polymerization make it particularly valuable in both chemical and biological research .

Properties

Molecular Formula

C22H25BrP+

Molecular Weight

400.3 g/mol

IUPAC Name

butyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;

InChI Key

IKWKJIWDLVYZIY-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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